molecular formula C6H7NOS B130780 (1-Oxidopyridin-1-ium-2-yl)methanethiol CAS No. 150282-59-0

(1-Oxidopyridin-1-ium-2-yl)methanethiol

Cat. No.: B130780
CAS No.: 150282-59-0
M. Wt: 141.19 g/mol
InChI Key: PODQOUXRAPIHHY-UHFFFAOYSA-N
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Description

(1-Oxidopyridin-1-ium-2-yl)methanethiol is a sulfur-containing heterocyclic compound characterized by a pyridinium oxide core and a thiol (-SH) functional group. Its structure combines aromaticity with redox-active and nucleophilic properties, making it relevant in coordination chemistry, catalysis, and pharmaceutical applications. The compound’s reactivity is influenced by the electron-withdrawing pyridinium oxide moiety and the thiol group’s ability to form disulfide bonds or coordinate with metal ions.

Properties

CAS No.

150282-59-0

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

(1-oxidopyridin-1-ium-2-yl)methanethiol

InChI

InChI=1S/C6H7NOS/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2

InChI Key

PODQOUXRAPIHHY-UHFFFAOYSA-N

SMILES

C1=CC=[N+](C(=C1)CS)[O-]

Canonical SMILES

C1=CC=[N+](C(=C1)CS)[O-]

Synonyms

2-Pyridinemethanethiol,1-oxide(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A meaningful comparison would require analyzing compounds with analogous functional groups or structural motifs. For example:

Pyridine-2-thiol (Mercaptopyridine)

  • Structure : Pyridine ring with a thiol group at the 2-position, lacking the N-oxide group.
  • Reactivity : The absence of the N-oxide reduces electron withdrawal, leading to weaker acidity of the thiol group compared to (1-Oxidopyridin-1-ium-2-yl)methanethiol.
  • Applications : Primarily used as a ligand in coordination chemistry .

2-(Methylsulfanyl)pyridine N-oxide

  • Structure : Pyridinium oxide with a methylthio (-SMe) group instead of a thiol.
  • Reactivity : The methylthio group is less nucleophilic, reducing its capacity for disulfide formation or metal chelation. This compound may exhibit greater stability under oxidative conditions.

2-Hydroxypyridine N-oxide

  • Structure : Hydroxyl (-OH) group at the 2-position instead of thiol.
  • Reactivity : The hydroxyl group participates in hydrogen bonding and metal coordination but lacks the redox versatility of thiols.

Hypothetical Data Table

Compound pKa (Thiol) LogP Metal Binding Affinity
This compound ~5.2 -0.3 High (e.g., Fe³⁺, Cu²⁺)
Pyridine-2-thiol ~8.1 1.2 Moderate
2-(Methylsulfanyl)pyridine N-oxide N/A 0.7 Low

Notes on Evidence Limitations

For authoritative comparisons, consult specialized databases (e.g., SciFinder, Reaxys) or peer-reviewed studies on pyridinium N-oxide derivatives. Crystallographic tools like SHELXL or WinGX could aid in structural analysis if experimental data were available.

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